molecular formula C5H11NO B6361023 (1R)-1-(Oxetan-3-yl)ethanamine CAS No. 1426426-79-0

(1R)-1-(Oxetan-3-yl)ethanamine

Cat. No. B6361023
CAS RN: 1426426-79-0
M. Wt: 101.15 g/mol
InChI Key: YXKNHHVCEJACHK-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(Oxetan-3-yl)ethanamine, also known as oxetanamine, is a heterocyclic amine with a unique structure consisting of a three-membered ring with a nitrogen atom at the center. It is an important intermediate in the synthesis of a variety of compounds, and has been used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. In recent years, oxetanamine has been studied for its potential therapeutic effects, and its mechanism of action has been the subject of much research.

Scientific Research Applications

Oxetanamine has been used in a variety of scientific research applications, including drug discovery, materials science, and agrochemicals. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a building block in the synthesis of complex molecules, such as peptides and proteins.

Mechanism of Action

Oxetanamine is believed to act as an inhibitor of monoamine oxidase, an enzyme that catalyzes the oxidation of monoamine neurotransmitters. It is thought to bind to the active site of the enzyme and prevent it from catalyzing the oxidation of monoamine neurotransmitters.
Biochemical and Physiological Effects
Oxetanamine has been studied for its potential therapeutic effects. It has been shown to have antidepressant and anxiolytic effects in animal models, and has also been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to have neuroprotective effects in animal models, and to reduce the symptoms of Parkinson’s disease in animal models.

Advantages and Limitations for Lab Experiments

Oxetanamine is a relatively easy compound to synthesize, and can be synthesized in a variety of ways. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is not soluble in water, and must be dissolved in organic solvents for use in laboratory experiments.

Future Directions

The potential therapeutic effects of (1R)-1-(Oxetan-3-yl)ethanamine are promising, and further research is needed to investigate its potential as a therapeutic agent. Additionally, further research is needed to investigate its mechanism of action, as well as its effects on other biochemical and physiological processes. Additionally, further research is needed to investigate its potential applications in materials science, agrochemicals, and drug discovery. Finally, further research is needed to investigate its potential side effects, as well as its potential for drug interactions.

Synthesis Methods

Oxetanamine can be synthesized by the condensation of an aldehyde with an amine in the presence of an acid catalyst. The reaction is typically carried out at room temperature, and yields a white solid product. Alternatively, (1R)-1-(Oxetan-3-yl)ethanamine can be synthesized by the reaction of an alkyl halide with an amine in the presence of a base catalyst. This reaction yields a colorless liquid product.

properties

IUPAC Name

(1R)-1-(oxetan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKNHHVCEJACHK-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(oxetan-3-yl)ethanamine

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